Product packaging for 4-oxo-3H-cinnoline-3-carboxylic acid(Cat. No.:)

4-oxo-3H-cinnoline-3-carboxylic acid

Cat. No.: B12361821
M. Wt: 190.16 g/mol
InChI Key: GBIUCCNVPYLHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-3H-cinnoline-3-carboxylic acid is a versatile cinnoline scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. Researchers value this compound as a key precursor or intermediate in the synthesis of biologically active molecules. Cinnoline-3-carboxylic acid derivatives have been identified as potent antagonists for the 5-HT3 receptor, a promising target for the research and development of medications aimed at treating nausea, anxiety, and various neurological disorders . Furthermore, the cinnoline core structure has been explored in the design of inhibitors for human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute lung injury . These inhibitors function through a reversible, competitive mechanism of action, with some analogues demonstrating potent inhibitory activity (IC50 values in the nanomolar range) and favorable chemical stability in aqueous solution . The 4-oxo-1,4-dihydrocinnoline-3-carboxylate scaffold provides a framework that can be modified to interact with key residues in enzyme binding pockets, making it a valuable structure in drug discovery efforts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B12361821 4-oxo-3H-cinnoline-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-oxo-3H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4,7H,(H,13,14)

InChI Key

GBIUCCNVPYLHJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(N=N2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Oxo 3h Cinnoline 3 Carboxylic Acid

Classical and Contemporary Synthetic Routes to 4-oxo-3H-cinnoline-3-carboxylic acid and its Structural Analogues

The construction of the this compound framework and related structures is achieved through several key cyclization reactions. These methods, ranging from classical named reactions to modern transition-metal-free approaches, offer diverse pathways to this important heterocyclic system.

Cyclization Reactions in the Formation of the Cinnoline (B1195905) Scaffold

The formation of the bicyclic cinnoline system is the cornerstone of these synthetic strategies. The following sections delve into the specifics of these intramolecular ring-closing reactions.

Arenediazonium salts are versatile intermediates in organic synthesis and serve as key precursors for the construction of the cinnoline nucleus. The diazotization of an ortho-substituted aniline (B41778) derivative is a common entry point to these reactive species, which then undergo intramolecular cyclization.

The general approach involves the diazotization of an aniline bearing a suitably positioned reactive group, which can subsequently participate in an intramolecular cyclization to form the pyridazinone ring of the cinnoline system. The nature of the ortho-substituent and the reaction conditions are critical in determining the course of the reaction and the final product.

Precursor TypeKey ReactionProductRef.
o-Aminoarylpropiolic acidDiazotization followed by cyclization4-Hydroxycinnoline-3-carboxylic acid organic-chemistry.org
o-AminoarylacetyleneDiazotization and cyclization4-Hydroxycinnoline organic-chemistry.org

Arylhydrazones and arylhydrazines are widely used precursors for the synthesis of a variety of heterocyclic compounds, including cinnolines. These methods offer a high degree of versatility, allowing for the introduction of diverse substituents at various positions of the cinnoline ring.

One classical approach involves the Japp–Klingemann reaction to form an arylhydrazone, which then undergoes cyclization under acidic or thermal conditions. For the synthesis of this compound, an arylhydrazone derived from a dicarbonyl compound containing a carboxylic acid or ester group is a logical precursor. The intramolecular cyclization typically proceeds via an electrophilic attack of the aryl ring onto the hydrazone moiety, followed by tautomerization to the more stable 4-oxo-1,4-dihydrocinnoline form.

A review of synthetic methods highlights the cyclization of arylhydrazones as a universal approach to cinnoline derivatives with various substitution patterns. nih.gov For instance, the condensation of arylhydrazines with α-keto acids or their esters can lead to the formation of arylhydrazones that are primed for intramolecular cyclization to yield 4-oxocinnoline-3-carboxylic acid derivatives.

PrecursorReagent/ConditionsProductYieldRef.
Arylhydrazone of an α-keto acidAcid catalysis (e.g., HCl)4-Oxocinnoline-3-carboxylic acid derivativeVaries nih.gov
2-Hydrazinobenzoic acid derivativeCondensation with a suitable ketone/aldehyde followed by cyclization4-Oxocinnoline derivativeVaries nih.gov

The Richter synthesis is a classical method for the preparation of cinnolines, first reported by Victor von Richter in 1883. The original reaction involved the diazotization of o-aminophenylpropiolic acid, which upon heating in aqueous solution, cyclized to form 4-hydroxycinnoline-3-carboxylic acid. organic-chemistry.org This intermediate can then be decarboxylated to yield 4-hydroxycinnoline.

The mechanism of the Richter synthesis has been a subject of study, with the key step being the intramolecular cyclization of the diazonium salt. The reaction is initiated by the diazotization of an o-alkynyl aniline derivative. The resulting diazonium salt then undergoes an intramolecular nucleophilic attack of the alkyne on the diazonium group, leading to the formation of the cinnoline ring. The reaction conditions, such as the nature of the acid and the presence of halide ions, can influence the final product, sometimes leading to the formation of 4-halocinnolines.

Starting MaterialReaction ConditionsIntermediateFinal ProductRef.
o-Aminophenylpropiolic acid1. NaNO₂, aq. HCl, 0-5 °C2. Heato-Diazoniophenylpropiolate4-Hydroxycinnoline-3-carboxylic acid organic-chemistry.org
Substituted o-ethynylanilinesDiazotization followed by cyclizationSubstituted o-diazonioethynylbenzeneSubstituted 4-hydroxycinnolines nih.gov

Titanium tetrachloride (TiCl₄) is a versatile Lewis acid that has found applications in a wide range of organic transformations, including cyclization reactions. While direct and detailed protocols for the TiCl₄-mediated synthesis of this compound are not extensively reported, its use in related transformations suggests its potential. For example, TiCl₄ is known to promote the formation of amides and esters from carboxylic acids and amines or alcohols, respectively. nih.gov This reactivity can be extrapolated to intramolecular cyclizations.

In the context of cinnoline synthesis, TiCl₄ could potentially facilitate the cyclization of suitable precursors, such as ortho-acylphenylhydrazines or related derivatives. The Lewis acidity of TiCl₄ can activate a carbonyl group towards intramolecular nucleophilic attack by the hydrazine (B178648) nitrogen, thereby promoting the ring closure.

While specific examples for the target molecule are scarce, the general utility of TiCl₄ in promoting cyclization reactions makes it a relevant area for further investigation in the synthesis of 4-oxocinnoline derivatives.

In recent years, the development of transition-metal-free synthetic methods has gained significant attention due to their cost-effectiveness and reduced environmental impact. rsc.org One such approach for the synthesis of cinnolines involves an intramolecular redox cyclization.

A notable example is the synthesis of cinnoline derivatives from 2-nitrobenzyl alcohol and benzylamine. rsc.orgrsc.org This reaction proceeds through a key intramolecular redox process where the nitro group is reduced in situ to a nitroso group, which then participates in the cyclization cascade. The proposed mechanism involves the deprotonation of 2-nitrobenzyl alcohol, followed by an intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate. This intermediate then condenses with an amine, and the resulting adduct undergoes isomerization and intramolecular cyclization, followed by aromatization to yield the cinnoline product. rsc.orgrsc.org

This strategy offers a straightforward, transition-metal-free route to the cinnoline scaffold from readily available starting materials.

Starting MaterialsReagents/ConditionsKey IntermediateProductYield (%)Ref.
2-Nitrobenzyl alcohol, BenzylamineCsOH·H₂O, EtOH/H₂O, heat2-Nitrosobenzaldehyde3-Phenylcinnolineup to 95 rsc.org
Substituted 2-nitrobenzyl alcohols, various aminesBase, solvent, heatSubstituted 2-nitrosobenzaldehydesSubstituted cinnolinesVaries rsc.orgrsc.org

Metal-Catalyzed C-C and C-N Bond Formation in Cinnoline Synthesis

Modern synthetic strategies have increasingly relied on metal-catalyzed reactions to efficiently construct the cinnoline nucleus. researchgate.net These methods offer advantages in terms of scope and reaction conditions. Palladium, rhodium, and other transition metals are instrumental in facilitating the key bond-forming steps.

One prominent strategy involves the palladium-catalyzed intramolecular cyclization. For instance, the cyclization of appropriately substituted aryl precursors is a powerful method for forming the heterocyclic ring. Palladium catalysts, such as palladium(II) acetate, are often used to mediate the formation of both C-C and C-N bonds in a single cascade process. youtube.com These reactions can proceed through mechanisms like C-H activation, where a C-H bond is functionalized to create a new bond with a nitrogen or carbon atom, leading to the annulation that forms the cinnoline ring system.

Rhodium-catalyzed reactions have also emerged as a valuable tool. For example, Rh(III)-catalyzed C-H bond activation and annulation of N-aryl imidazolinones with vinylene carbonate can produce complex cinnoline-fused systems. In such reactions, the vinylene carbonate acts as an acetylene (B1199291) surrogate, demonstrating the versatility of metal catalysis in constructing diverse heterocyclic frameworks.

Another significant metal-catalyzed approach is the Suzuki-Miyaura cross-coupling reaction. This method is pivotal for forming C-C bonds by coupling an organoboron compound with a halide in the presence of a palladium catalyst. While often used to append substituents to a pre-formed ring, it can also be integral to the synthesis of precursors required for the final cyclization step. youtube.com

The table below summarizes representative metal-catalyzed reactions for the synthesis of cinnoline and related fused heterocyclic systems.

Catalyst SystemReactantsProduct TypeReference
Pd(OAc)₂ / XantphosN-substituted 4-bromo-7-azaindole, Amides/Amines4-Amino-7-azaindole derivatives beilstein-journals.org
Rh(III) catalystN-aryl benzimidazolinones, Vinylene carbonateIndazolinocinnolinesN/A
Palladium(0) catalystAryl boronic acid, Bromo-substituted thiophene (B33073)Aryl-thiophene derivatives youtube.com

Functional Group Interconversions and Derivatization Strategies for this compound

The carboxylic acid group at the 3-position and the nitrogen atoms of the cinnoline ring are key sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

Esterification and Carboxylic Acid Hydrolysis Processes

The conversion of the carboxylic acid moiety into an ester, and the reverse hydrolysis reaction, are fundamental transformations.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.comlibretexts.org For this compound, this would result in the corresponding alkyl 4-oxocinnoline-3-carboxylate.

Hydrolysis: The reverse reaction, the hydrolysis of an ester back to the carboxylic acid, is typically achieved by heating the ester with an excess of water in the presence of an acid or a base. Acid-catalyzed hydrolysis is the microscopic reverse of the Fischer esterification. masterorganicchemistry.com Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the use of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), resulting in the carboxylate salt, which is then neutralized in a separate acidic workup step to yield the carboxylic acid.

Amidation Reactions from the Carboxylic Acid Moiety

The direct reaction between a carboxylic acid and an amine to form an amide is often challenging because the basic amine can deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling agents are employed to activate the carboxylic acid.

A widely used coupling agent is dicyclohexylcarbodiimide (B1669883) (DCC). orgoreview.comyoutube.com The carboxylic acid first adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. This intermediate possesses a good leaving group, which is then readily displaced by the amine nucleophile to form the amide bond. libretexts.orgyoutube.com This methodology is extensively used in peptide synthesis and can be applied to produce 4-oxo-3H-cinnoline-3-carboxamides from the parent acid and a primary or secondary amine. khanacademy.org The synthesis of analogous 4-oxoquinoline-3-carboxamide derivatives has been reported, demonstrating the viability of this approach for similar scaffolds. nih.govnih.gov

Coupling AgentReactantsProductKey FeatureReference
DCCThis compound, Amine4-oxo-3H-cinnoline-3-carboxamideForms a reactive O-acylisourea intermediate libretexts.orgorgoreview.com
HATU/HBTUCarboxylic Acid, AmineAmideForms an activated ester, often used in solid-phase peptide synthesisN/A
SOCl₂Carboxylic AcidAcid ChlorideCreates a highly reactive acid chloride for subsequent reaction with an amine libretexts.org

N-Alkylation and Acylation Methods on the Cinnoline Nitrogen

The nitrogen atoms within the cinnoline ring, particularly the one in the lactam-like system (N1), can be subjected to alkylation and acylation to further diversify the structure.

N-Alkylation: N-alkylation is typically achieved by treating the 4-oxocinnoline with an alkyl halide in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the nitrogen, generating a nucleophilic anion that then reacts with the alkyl halide in an Sₙ2 reaction.

N-Acylation: N-acylation involves the reaction of the 4-oxocinnoline with an acylating agent like an acid chloride or an acid anhydride. This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acid byproduct. Conversion of N-acyl-4-acyloxy-β-lactams into 1,3-oxazin-6-ones has been documented, showcasing the reactivity of N-acylated lactam systems. nih.gov

Condensation Reactions with Active Methylene (B1212753) Reagents

The 4-oxo-cinnoline scaffold can participate in condensation reactions, particularly with active methylene compounds. These reactions, such as the Knoevenagel condensation, typically involve the reaction of a carbonyl group with a compound containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile (B47326), ethyl cyanoacetate). wikipedia.orgsigmaaldrich.com

While the C4-carbonyl of the 4-oxocinnoline ring is part of a conjugated amide system and less reactive than a simple ketone, related reactions have been reported. For example, the condensation of (4-amino-cinnolin-3-yl)-phenyl-methanone with active methylene reagents like malononitrile and ethyl cyanoacetate (B8463686) leads to the formation of fused pyrido[3,2-c]cinnoline derivatives. researchgate.net The reaction proceeds via an initial condensation followed by cyclization. The mechanism often involves a base-catalyzed Knoevenagel-type condensation. nih.gov The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and is often accompanied by decarboxylation when one of the activating groups on the active methylene compound is a carboxylic acid. wikipedia.orgorganic-chemistry.org

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
KnoevenagelAldehyde/Ketone, Active Methylene CompoundWeakly basic amine (e.g., piperidine)α,β-unsaturated product wikipedia.orgsigmaaldrich.com
Doebner ModificationAldehyde/Ketone, Malonic AcidPyridineα,β-unsaturated acid (with decarboxylation) organic-chemistry.org
Multicomponent2,4-dihydroxy-1-methylquinoline, Malononitrile, Aromatic AldehydeBasePyrano[3,2-c]quinoline nih.gov

Decarboxylation Pathways of 4-oxo-3-cinnolinecarboxylic acids

The decarboxylation, or removal of the carboxylic acid group as carbon dioxide, is a significant reaction for 4-oxo-3-cinnolinecarboxylic acids. This compound belongs to the class of β-keto acids, which are known to undergo decarboxylation upon heating. khanacademy.orglibretexts.org

The mechanism for the decarboxylation of a β-keto acid proceeds through a cyclic, six-membered transition state. khanacademy.orgyoutube.com The carbonyl oxygen at the C4 position forms a hydrogen bond with the acidic proton of the carboxylic acid. Upon heating, a concerted flow of electrons occurs: the O-H bond breaks, a new C-H bond forms at the C3 position, the C3-carboxyl bond cleaves to release CO₂, and the carbonyl C=O bond is transiently converted to a C=C enol double bond. youtube.com This enol intermediate then tautomerizes to the more stable keto form, yielding a 4-cinnolinone. This reaction pathway is facilitated by the stability of the cyclic transition state and the formation of the stable CO₂ molecule. youtube.comiitk.ac.in The reaction of related 4-hydroxycinnoline-3-carboxylic acid to yield 4-hydroxycinnoline upon heating is a known example of this transformation. researchgate.net

Mechanistic Elucidation of Synthetic Transformations Involving this compound

The synthetic and chemical transformations of this compound are governed by the interplay of its constituent functional groups and the inherent electronic properties of the cinnoline ring system. The elucidation of the mechanisms of these reactions provides a deeper understanding of the reactivity of this heterocyclic compound.

Tautomerism: The 4-Hydroxy-4-oxo Equilibrium

A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 4-hydroxycinnoline-3-carboxylic acid. The 4-oxo (keto) form and the 4-hydroxy (enol) form can interconvert, and the predominant tautomer can be influenced by factors such as the solvent, pH, and temperature. This equilibrium is fundamental to understanding its reactivity, as reactions can proceed through either tautomer.

The Richter Synthesis: A Classic Route to the Cinnoline Core

The primary and most historically significant method for synthesizing the 4-oxocinnoline-3-carboxylic acid core is the Richter cinnoline synthesis . drugfuture.comwikipedia.orgwikipedia.org This reaction provides a direct pathway to the closely related tautomer, 4-hydroxycinnoline-3-carboxylic acid.

The generally accepted mechanism for the Richter synthesis, starting from o-aminophenylpropiolic acid, involves the following key steps:

Diazotization: The synthesis commences with the diazotization of the aromatic amino group of o-aminophenylpropiolic acid using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid). This forms a highly reactive diazonium salt intermediate. wikipedia.org

Intramolecular Cyclization: The diazonium salt then undergoes an intramolecular cyclization. The nucleophilic triple bond of the propiolic acid moiety attacks the electrophilic diazonium group.

Hydration and Tautomerization: Subsequent hydration of the cyclized intermediate, followed by tautomerization, leads to the formation of the aromatic cinnoline ring system, yielding 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This product exists in equilibrium with its 4-oxo tautomer.

The reaction is a powerful tool for the construction of the cinnoline nucleus, and variations in the reaction conditions can influence the yield and purity of the product. researchgate.net

Chemical Transformations: A Mechanistic Perspective

The chemical transformations of this compound are characteristic of its carboxylic acid and β-keto acid functionalities.

Decarboxylation:

As a β-keto acid, this compound is susceptible to decarboxylation upon heating. wikipedia.orgmasterorganicchemistry.com The mechanism of this reaction is thought to proceed through a cyclic transition state, a hallmark of β-keto acid decarboxylation. masterorganicchemistry.com

The carboxylic acid proton is transferred to the carbonyl oxygen at the 4-position, forming a six-membered ring intermediate.

This is followed by a concerted electronic rearrangement: the carbon-carbon bond between the carboxyl group and the C3 of the cinnoline ring breaks, and the electrons from the hydroxyl group of the enol form a new carbon-carbon double bond, leading to the expulsion of carbon dioxide and the formation of 4-cinnolinol (B105057) (4-hydroxycinnoline).

This ease of decarboxylation is a significant chemical property of the title compound.

Esterification:

The carboxylic acid group at the 3-position can be readily converted to its corresponding esters. The most common method for this transformation is the Fischer esterification . masterorganicchemistry.com

The mechanism of Fischer esterification in the context of this compound involves:

Protonation of the Carbonyl Oxygen: The reaction is catalyzed by a strong acid. The first step is the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group is a good leaving group (water), which is eliminated to form a protonated ester.

Deprotonation: The final step is the deprotonation of the ester to regenerate the acid catalyst and yield the final ester product.

Amide Formation:

The synthesis of amides from this compound can be achieved through various methods, typically involving the activation of the carboxylic acid. nih.govlibretexts.orgdergipark.org.tr A common approach is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

The mechanism using an acyl chloride intermediate is as follows:

Formation of the Acyl Chloride: The carboxylic acid is treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 4-oxo-3H-cinnoline-3-carbonyl chloride.

Nucleophilic Acyl Substitution: The amine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate.

Elimination of Chloride: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, which can be another molecule of the amine, removes a proton from the nitrogen atom to give the final amide product.

Alternatively, peptide coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need to isolate the acyl chloride. nih.gov

The following table summarizes the key mechanistic features of these transformations:

TransformationKey Intermediate(s)Driving Force / Key Mechanistic Feature
Richter Synthesis Diazonium salt, Cyclized intermediateFormation of a stable aromatic ring system.
Decarboxylation Cyclic transition stateFormation of a stable CO₂ molecule and an enol.
Esterification (Fischer) Protonated carbonyl, Tetrahedral intermediateAcid catalysis enhances electrophilicity; elimination of water.
Amide Formation Acyl chloride, Tetrahedral intermediateActivation of the carboxylic acid; nucleophilic acyl substitution.

Structural Modifications and Derivative Synthesis for Targeted Research

Design and Synthesis of 4-oxo-3H-cinnoline-3-carboxylic acid Derivatives

The generation of new derivatives from the this compound core is a methodical process, beginning with strategic design and moving through various synthetic pathways to produce novel molecules.

The rational design of advanced analogues of this compound is rooted in established medicinal chemistry principles. The goal is to create new molecules by modifying the lead structure to enhance desired characteristics. One key principle is structure-activity relationship (SAR) analysis, where changes in molecular structure are correlated with changes in biological or chemical properties. For cinnoline (B1195905) derivatives, SAR studies have revealed that the type and position of substituents on the heterocyclic core are critical. nih.gov For instance, the introduction of halogen substituents has been shown to be a potent strategy in modulating the profile of cinnoline-based compounds. nih.gov

Another design principle involves the creation of hybrid molecules, where the cinnoline scaffold is combined with other known pharmacophores. nih.govpnrjournal.com This approach aims to merge the properties of two different molecular classes into a single chimera compound. For example, incorporating moieties like pyrazole (B372694) or thiophene (B33073) can result in derivatives with significantly different characteristics than the parent cinnoline. nih.govthepharmajournal.com The core structure is considered a privileged scaffold, meaning it can be used as a versatile starting point for designing libraries of compounds for targeted research. nih.gov

The reactivity of the cinnoline core is significantly influenced by the electronic nature of substituents on its aromatic ring. The presence of electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., chloro, nitro) can alter the electron density of the heterocyclic system, thereby affecting its chemical behavior and the potential for further derivatization. nih.gov

For example, studies on various cinnoline derivatives have shown that halogen-substituted compounds, particularly those with chlorine at the C6 or C7 position, exhibit distinct properties. nih.gov Similarly, the presence of a methyl group versus a nitro group can lead to different outcomes in synthetic reactions and final compound characteristics. nih.gov The strategic placement of these substituents is therefore a critical step in planning the synthesis of new analogues, as it dictates the reaction conditions required and the types of derivatives that can be successfully formed.

Table 1: Effect of Substituents on Cinnoline Derivatives

Substituent Type Position(s) General Impact Reference
Halogen (e.g., Chloro) 6, 7 Potentiates activity in certain series nih.gov
Electron-Donating (e.g., Methoxy, Hydroxyl) Phenyl moiety Can enhance specific biological activities nih.gov
Electron-Withdrawing (e.g., Nitro) Phenyl moiety Can increase antibacterial potential nih.gov

Several key classes of derivatives can be synthesized from cinnoline precursors, with the 4-position being a primary site for modification.

4-aminocinnoline-3-carboxylic acid Analogues: These derivatives are often synthesized from their corresponding 4-amino-3-cinnolinecarboxamides, which are then hydrolyzed to yield the target carboxylic acids. nih.govcncb.ac.cn The synthesis can also involve the condensation of substituted 4-amino-3-cinnolinecarboxylic acids with various amines to produce new amides. nih.gov

4-oxocinnoline-3-carboxylic acid Analogues: The 4-oxo functionality is central to the parent compound. These derivatives can be obtained through the alkaline hydrolysis of 4-amino-3-cinnolinecarboxylic acids. nih.govresearchgate.net This conversion highlights the synthetic relationship between the 4-amino and 4-oxo classes. The 4-oxo form exists in tautomeric equilibrium with the 4-hydroxy form.

4-hydroxycinnoline-3-carboxylic acid Analogues: These compounds are tautomers of the 4-oxo derivatives and are often referred to interchangeably. researchgate.net Their synthesis is linked to that of the 4-oxo analogues. For example, ethyl 4-hydroxyquinoline-3-carboxylate can be hydrolyzed with sodium hydroxide (B78521) to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrating a common synthetic route for this class of heterocyclic acids. chemicalbook.com

4-iminocinnoline-3-carboxylic acid Analogues: The preparation of 1-benzyl substituted 4-imino- and 4-oxocinnoline-3-carboxylic acids has been described. The synthesis involves the alkylation of the corresponding ethyl cinnoline-3-carboxylates with benzyl (B1604629) bromide, followed by hydrolysis of the ester to furnish the desired acid. researchgate.net

The this compound scaffold serves as a valuable precursor for creating more complex, fused heterocyclic systems. These reactions typically involve building additional rings onto the core structure.

One prominent example is the synthesis of pyrimido[5,4-c]cinnolines . These fused systems can be prepared from 4-amino-3-cinnolinecarboxylic acid precursors. nih.govresearchgate.net The synthesis can proceed through the cyclocondensation of the appropriate substituted 4-amino-3-cinnolinecarboxylic acid with urea, or by treating 4-amino-3-cinnolinecarboxamides with reagents like N,N'-carbonyldiimidazole (CDI) or oxalyl chloride. researchgate.net

Another important class is the pyrazolo[4,3-c]cinnoline derivatives. nih.govpnrjournal.com These can be synthesized by treating 3-acetyl-6-sulphamido-cinnolin-4-ones with hydrazine (B178648) hydrate. pnrjournal.com These polycondensed structures significantly expand the chemical space accessible from the basic cinnoline framework, leading to molecules with unique three-dimensional shapes and properties. researchgate.net

The principle of molecular hybridization involves covalently linking the 4-oxo-cinnoline-3-carboxylic acid scaffold with other distinct chemical moieties to create chimera compounds. This strategy aims to combine the features of both parent structures.

Researchers have successfully synthesized cinnoline derivatives incorporating various five- and six-membered heterocycles. For example, new series of cinnoline-3-carboxamide derivatives have been prepared with substitutions at the 4-amino group, including:

Thiophene nih.gov

Furan nih.gov

Pyrazole nih.gov

Imidazole nih.gov

Piperazine nih.gov

Furthermore, cinnoline-based chalcones have been synthesized, which are then used as intermediates to create cinnoline-pyrazoline hybrids . pnrjournal.com This involves a Claisen-Schmidt condensation to form the chalcone, followed by a cyclocondensation reaction with phenyl hydrazine to form the pyrazoline ring fused to the cinnoline system. pnrjournal.com These hybrid structures represent a powerful approach to diversifying the molecular architecture based on the core scaffold.

Advanced Synthetic Strategies for Complex this compound Derivatives

The synthesis of complex derivatives of this compound often requires multi-step procedures and the development of novel synthetic routes. An efficacious method has been developed for the preparation of substituted 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acids that avoids expensive raw materials and extreme reaction conditions. google.com This method utilizes readily available starting materials to produce a novel chemical intermediate, 2-(2',6'-dichlorobenzoyl)-3-ketobutanoic acid ester, which serves as a key building block. google.com

The general synthetic pathway can involve several key transformations:

Cyclization: The formation of the core cinnoline ring system is a critical step. The Richter synthesis, though historically significant, is one of several methods. Modern approaches focus on creating substituted precursors that can be cyclized efficiently.

Esterification and Hydrolysis: The carboxylic acid group at the 3-position is often protected as an ester (e.g., methyl or ethyl ester) during intermediate synthetic steps. google.com This ester can then be hydrolyzed back to the carboxylic acid in the final steps, typically using acidic or basic conditions. chemicalbook.comgoogle.com For example, a methyl ester can be hydrolyzed using concentrated HCl in p-dioxane. google.com

Substitution Reactions: Introducing substituents onto the cinnoline core or modifying existing ones is a common strategy. For instance, a 5-chloro-4-oxo-cinnoline-3-carboxylic acid precursor can be reacted with an alkylamine or dialkylamine in aqueous dioxane to substitute the chloro group. google.com

These advanced strategies provide chemists with the tools to construct a diverse array of complex molecules built upon the this compound framework for further research.

Regioselective Synthesis of Substituted Cinnoline-3-carboxamides

The synthesis of cinnoline-3-carboxamides from this compound is a regioselective process centered on the transformation of the carboxylic acid group at the C-3 position. The reaction involves the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This transformation is highly specific to the C-3 position due to the inherent reactivity of the carboxylic acid functional group.

Standard peptide coupling reagents are frequently employed to facilitate this reaction. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. chemistrysteps.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.comfishersci.co.uk The process typically involves dissolving the parent cinnoline carboxylic acid in a suitable aprotic solvent, such as N,N-Dimethylformamide (DMF), followed by the addition of the coupling agent and an amine. nih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) may be included to improve efficiency and minimize side reactions. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, usually by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukiau.ir The resulting 4-oxo-3H-cinnoline-3-carbonyl chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the final carboxamide. fishersci.co.uk A diverse range of amines can be used in these syntheses, leading to a wide array of N-substituted cinnoline-3-carboxamides. nih.gov

Table 1: Examples of Reagents for Cinnoline-3-carboxamide Synthesis

The following table outlines representative amines and coupling conditions used in the synthesis of substituted cinnoline-3-carboxamides.

Starting MaterialAmine ReagentCoupling Method/ReagentsResulting Derivative Class
This compoundPrimary Aliphatic Amines (e.g., Propylamine)EDC, HOBt, DMFN-Alkyl-4-oxo-3H-cinnoline-3-carboxamide
This compoundAromatic Amines (e.g., Aniline)SOCl₂, then amine and pyridineN-Aryl-4-oxo-3H-cinnoline-3-carboxamide
This compoundHeterocyclic Amines (e.g., Piperazine)HATU, DIPEA, DMFN-Heterocyclyl-4-oxo-3H-cinnoline-3-carboxamide growingscience.com
4-Amino-cinnoline-3-carboxylic acidSubstituted AnilinesEDC, HOBt, DMF4-Amino-N-(substituted-phenyl)cinnoline-3-carboxamide nih.gov

Construction of Cinnoline-Isoxazole Scaffolds via Cycloaddition

The construction of hybrid molecules incorporating both the cinnoline and isoxazole (B147169) rings can be achieved through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. mdpi.comeresearchco.com This powerful synthetic strategy involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle. In this context, a nitrile oxide generated from the cinnoline core acts as the 1,3-dipole, which then reacts with an alkyne or alkene to form the isoxazole ring. eresearchco.com

A viable synthetic pathway begins with the modification of the 3-carboxylic acid group of this compound. This group can be converted into a 3-carboxaldehyde, which is then reacted with hydroxylamine (B1172632) to form the corresponding 3-aldoxime. The crucial nitrile oxide intermediate is generated in situ from the aldoxime through oxidation, often using mild oxidizing agents like N-chlorosuccinimide (NCS) followed by elimination with a base. eresearchco.com

Once formed, the cinnoline-3-nitrile oxide readily undergoes a regioselective cycloaddition with a suitable dipolarophile. mdpi.com Reaction with an alkyne (R-C≡C-R') yields a 3,5-disubstituted isoxazole fused or linked to the cinnoline core. The regioselectivity of the cycloaddition typically places the C-3 of the cinnoline ring attached to the C-3 of the newly formed isoxazole ring. This method allows for the introduction of a wide variety of substituents onto the isoxazole ring, depending on the choice of the alkyne dipolarophile. mdpi.comnih.gov

Table 2: Representative Scheme for Cinnoline-Isoxazole Synthesis via Cycloaddition

This table illustrates a plausible reaction sequence for constructing a cinnoline-isoxazole scaffold.

StepPrecursorReagents/ConditionsIntermediate/ProductPurpose
1This compound1. SOCl₂2. Reduction (e.g., DIBAL-H)4-Oxo-3H-cinnoline-3-carbaldehydeConversion of carboxylic acid to aldehyde
24-Oxo-3H-cinnoline-3-carbaldehydeNH₂OH·HCl, Pyridine4-Oxo-3H-cinnoline-3-carbaldehyde oximeFormation of the nitrile oxide precursor
34-Oxo-3H-cinnoline-3-carbaldehyde oximeN-Chlorosuccinimide (NCS), then Et₃N4-Oxo-3H-cinnoline-3-nitrile oxide (in situ)Generation of the 1,3-dipole
44-Oxo-3H-cinnoline-3-nitrile oxideSubstituted Alkyne (R-C≡C-H)3-(5-Substituted-isoxazol-3-yl)cinnolin-4(1H)-one[3+2] Cycloaddition to form isoxazole ring

Formation of Pyrido[3,2-c]cinnoline Systems via Electrocyclization Pathways

The synthesis of the tetracyclic pyrido[3,2-c]cinnoline system represents a significant increase in molecular complexity. While various methods exist for creating this scaffold, forming the pyridine ring via an electrocyclization pathway is a sophisticated approach rooted in the principles of pericyclic reactions. researchgate.netnih.gov An electrocyclic reaction involves the intramolecular rearrangement of a π-electron system to form a sigma bond, thereby closing a ring. mdpi.com

A plausible synthetic route utilizing this principle would involve the elaboration of the C-3 and C-4 positions of the cinnoline core to create a conjugated aza-hexatriene system. Such a system can undergo a 6π-electrocyclization to form the pyridine ring. For example, the 4-oxo group could be converted to a hydrazone, and the 3-carboxylic acid could be transformed into a vinyl group with an appropriate substituent. This creates an extended π-system poised for cyclization.

Specifically, a derivative such as a 3-(2-aminovinyl)-cinnolin-4-one could undergo a thermal or photochemical 6π-electrocyclization. According to the Woodward-Hoffmann rules, a thermal 6π-electrocyclization proceeds in a disrotatory fashion, while a photochemical reaction would be conrotatory. mdpi.com Following the ring-closing step, a subsequent elimination or oxidation step would lead to the aromatization of the newly formed pyridine ring, yielding the stable pyrido[3,2-c]cinnoline product. While challenging, this strategy offers elegant and stereospecific control over the construction of this complex heterocyclic framework, drawing parallels to electrocyclization reactions used in the synthesis of other complex alkaloids. nih.gov Photocyclization of related azopyridine precursors has also been shown to yield the pyrido[3,2-c]cinnoline skeleton. mdpi.com

Table 3: Hypothetical Electrocyclization Pathway to Pyrido[3,2-c]cinnoline

This table outlines a conceptual pathway for the formation of the pyrido[3,2-c]cinnoline ring system.

StepPrecursorReagents/ConditionsIntermediate/ProductPurpose
14-Oxo-3H-cinnoline-3-carbaldehydeWittig Reagent (e.g., Ph₃P=CH-CO₂Et)Ethyl 3-(cinnolin-3-yl)acrylate derivativeCreation of a conjugated diene system
2Resulting diene from Step 1Modification at C4 (e.g., conversion to enamine)Aza-hexatriene system attached to cinnoline coreFormation of the 6π-electron system
3Aza-hexatriene intermediateHeat (Δ) or UV light (hν)Dihydropyrido[3,2-c]cinnoline6π-Electrocyclic ring closure
4Dihydropyrido[3,2-c]cinnolineOxidizing agent (e.g., DDQ) or eliminationPyrido[3,2-c]cinnolineAromatization to final tetracyclic product

Computational and Theoretical Studies on 4 Oxo 3h Cinnoline 3 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-oxo-3H-cinnoline-3-carboxylic acid and its analogues, methods like Density Functional Theory (DFT) and the hybrid Hartree-Fock/DFT (HF-DFT) approach are employed to elucidate their electronic structure. researchgate.net These calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The calculated electronic properties are crucial for predicting the reactivity of the cinnoline (B1195905) core. For instance, the locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for planning synthetic routes to new derivatives. Furthermore, the calculated atomic charges can help in understanding non-covalent interactions with biological targets.

Table 1: Representative Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
HOMO EnergyIndicates the propensity to donate electrons; related to reactivity with electrophiles.
LUMO EnergyIndicates the propensity to accept electrons; related to reactivity with nucleophiles.
HOMO-LUMO GapRelates to the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP)Maps the charge distribution and predicts sites for intermolecular interactions.
Mulliken Atomic ChargesProvides a quantitative measure of the partial charge on each atom.

Molecular Modeling and Simulation of Ligand-Target Interactions for this compound Derivatives

Molecular modeling and simulation techniques are indispensable for visualizing and understanding how derivatives of this compound interact with their biological targets at the atomic level. researchgate.net Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand within the active site of a protein. researchgate.net

This process involves generating a three-dimensional model of the ligand and the target protein, followed by a systematic search of the conformational space to find the most stable binding pose. The scoring functions used in docking algorithms estimate the free energy of binding, allowing for the ranking of different derivatives based on their predicted affinity. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For instance, the 4-oxo group and the carboxylic acid moiety of the core structure are potential hydrogen bond acceptors and donors, respectively, and their interactions with receptor residues can be meticulously studied.

Structure-Activity Relationship (SAR) and Structure-Affinity Relationship (SAFIR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) and Structure-Affinity Relationship (SAFIR) studies are crucial for the optimization of lead compounds. These studies aim to correlate specific structural features of a series of molecules with their biological activity or binding affinity. nih.govelsevierpure.com For this compound analogues, SAR and SAFIR analyses are typically performed by systematically modifying the core structure and evaluating the effect of these changes on a particular biological endpoint.

Computational methods are extensively used to quantify the structural and electronic properties of the analogues, which are then used to build predictive quantitative structure-activity relationship (QSAR) models. These models often take the form of a mathematical equation that relates biological activity to one or more molecular descriptors.

Table 2: Common Descriptors Used in QSAR Studies of Heterocyclic Compounds

Descriptor TypeExamplesInformation Provided
Electronic Atomic charges, Dipole moment, HOMO/LUMO energiesDistribution of electrons and reactivity
Steric Molecular volume, Surface area, Molar refractivitySize and shape of the molecule
Hydrophobic LogP, Water-accessible surface areaLipophilicity and partitioning behavior
Topological Connectivity indices, Shape indicesAtomic arrangement and branching

By analyzing the QSAR models, medicinal chemists can identify which structural modifications are likely to enhance the desired activity, thereby guiding the synthesis of new and more potent compounds.

Conformational Analysis and Tautomeric Considerations of the this compound Core

The this compound core can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, and their relative populations can significantly influence the chemical and biological properties of the molecule. The two primary tautomeric forms for the 4-oxocinnoline core are the keto (4-oxo) and enol (4-hydroxy) forms.

Computational methods, particularly high-level quantum chemical calculations, are employed to determine the relative energies and stabilities of these tautomers in different environments (e.g., in the gas phase or in solution). The results of these calculations can predict the predominant tautomeric form under physiological conditions, which is critical for understanding its interaction with biological targets.

Conformational analysis is another important aspect, especially concerning the orientation of the carboxylic acid group relative to the cinnoline ring. The rotational barrier around the C3-C(OOH) bond can be calculated to identify the most stable conformers. This information is essential for accurate molecular docking and for understanding the spatial requirements of the binding site.

Application of In Silico Methods for Chemical Space Exploration and Diversity Analysis of Cinnoline Scaffolds

The vastness of chemical space, which encompasses all possible molecules, presents a significant challenge and opportunity in drug discovery. nih.govpreprints.orgresearchgate.netbohrium.com In silico methods are instrumental in exploring the chemical space around the this compound scaffold to identify novel derivatives with desirable properties.

Virtual screening techniques, which involve the computational evaluation of large libraries of virtual compounds, are a powerful tool for this purpose. These libraries can be generated by enumerating various substituents at different positions on the cinnoline ring. The virtual compounds are then filtered based on druglikeness criteria (e.g., Lipinski's rule of five) and docked into the active site of a target protein to identify potential hits.

Diversity analysis is another important application of in silico methods. By calculating a range of molecular descriptors for a library of cinnoline derivatives, it is possible to quantify their structural diversity. This ensures that a wide range of chemical space is explored, increasing the chances of discovering compounds with novel biological activities.

Crystallographic Investigations of 4 Oxo 3h Cinnoline 3 Carboxylic Acid and Its Derivatives

Single-Crystal X-ray Diffraction Analysis of 4-oxo-3H-cinnoline-3-carboxylic acid Derivatives

Single-crystal X-ray diffraction is an authoritative technique for the unambiguous determination of molecular structures. novapublishers.com This method has been applied to derivatives of this compound to elucidate their atomic connectivity, bond lengths, bond angles, and stereochemistry.

Detailed crystallographic studies have been successfully performed on substituted analogs, such as 7-methyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acid and 6-fluoro-1,4-dihydro-4-oxocinnoline-3-carboxylic acid. researchgate.net The analysis of these crystals confirms the presence of the core cinnoline (B1195905) structure and provides precise data on the molecular conformation. The data obtained from such analyses are foundational for understanding structure-property relationships. beilstein-journals.org For instance, the crystal structure of a related pyridazino[4,5-b]indole derivative was solved in the triclinic crystal system with a P-1 space group, illustrating the level of detail achievable. mdpi.com

The crystallographic data for these derivatives provide a definitive framework for analyzing the more complex aspects of their solid-state behavior, including their supramolecular assembly and interaction networks.

Interactive Table 1: Crystallographic Data for this compound Derivatives

This table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies on derivatives of this compound. researchgate.net

Compound Formula Crystal System Space Group Unit Cell Parameters Ref.
7-methyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acidC₁₀H₈N₂O₃MonoclinicP2₁/na = 7.583(2) Å, b = 10.981(2) Å, c = 10.742(2) Å, β = 107.13(3)° researchgate.net
6-fluoro-1,4-dihydro-4-oxocinnoline-3-carboxylic acidC₉H₅FN₂O₃MonoclinicP2₁/ca = 8.134(2) Å, b = 6.486(1) Å, c = 15.689(3) Å, β = 101.98(3)° researchgate.net

Analysis of Supramolecular Architectures and Crystal Packing in the Solid State

The crystal structures of related compounds often reveal well-defined packing motifs. For example, some heterocyclic structures adopt a herringbone packing arrangement, which is of interest for applications in organic electronics. beilstein-journals.org In the case of cinnoline and quinolone analogs, molecules often arrange into layers or more complex three-dimensional networks. mdpi.com The specific arrangement is a delicate balance between strong interactions, like hydrogen bonds, and weaker forces, such as van der Waals contacts and π-π stacking. The analysis of these architectures is crucial for predicting material properties like solubility and stability. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts, providing deep insight into the packing environment. mdpi.com

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The functional groups present in this compound derivatives—specifically the carboxylic acid, the keto group, and the nitrogen atoms of the heterocycle—are prime sites for hydrogen bonding. novapublishers.com These interactions are the primary drivers of their supramolecular assembly.

In the crystal lattice, these molecules are further stabilized by a network of intermolecular hydrogen bonds. Common interactions include N–H···O and C–H···O bonds. mdpi.com In related benzo[c]cinnolinium salts, N–H···N and N–H···O hydrogen bonds, in combination with weaker C–H···O and C–H···F interactions, define the crystal structure. researchgate.net

Topology Analysis of Molecular Packing for Derivative Structures

Topology analysis is a powerful method for simplifying and classifying the complex supramolecular architectures found in crystals. It represents molecules as nodes and the intermolecular interactions (like hydrogen bonds) as linkers that connect these nodes. This approach allows for the description of an intricate crystal structure as a simplified network, revealing its underlying connectivity pattern.

For derivatives of this compound, different hydrogen-bonding motifs give rise to distinct network topologies. For example, the formation of carboxylic acid dimers can be described as a simple self-complementary motif. If these dimers are further linked by other interactions, a higher-dimensional network emerges. In related quinolone structures, intermolecular bonds have been shown to create two-dimensional layers, which would correspond to a specific topological net. mdpi.com

Mechanistic Insights into Molecular Interactions and Targets of 4 Oxo 3h Cinnoline 3 Carboxylic Acid Derivatives

Exploration of Molecular Targets Modulated by 4-oxo-3H-cinnoline-3-carboxylic acid Analogues

Derivatives of this compound have been shown to interact with a range of biological targets, leading to modulation of their function. The following sections detail the specific interactions with cannabinoid and serotonin (B10506) receptors, as well as their inhibitory effects on human neutrophil elastase and their potential for targeting STAT3 signaling pathways.

Cannabinoid Receptor (CB2) Ligand Binding and Functional Modulations

The cannabinoid receptor 2 (CB2) has been identified as a significant target for this compound analogues. Research into the structurally related 4-oxo-1,4-dihydroquinoline-3-carboxamides has provided a foundation for understanding these interactions. nih.govacs.org Studies on 4-oxo-1,4-dihydrocinnoline derivatives have confirmed that this scaffold can indeed produce selective CB2 receptor ligands. nih.govacs.orgresearchgate.net

The functional activity of these compounds at the CB2 receptor can be finely tuned by substitutions on the core structure. For instance, in the related 4-oxo-1,4-dihydropyridine series, the nature of the substituent at the C-6 position dictates whether the compound acts as an agonist or an inverse agonist. nih.gov Specifically, smaller alkyl groups like methyl or tert-butyl tend to result in agonist activity, while larger aromatic groups such as phenyl or 4-chlorophenyl lead to inverse agonism. nih.gov

Molecular modeling studies of related quinoline-based CB2 agonists have shed light on the binding interactions. These studies suggest that the compounds interact with the CB2 receptor through a combination of hydrogen bonds and aromatic or hydrophobic interactions. nih.govucl.ac.be This understanding of structure-activity relationships and binding modes is crucial for the rational design of novel CB2-selective modulators based on the this compound scaffold.

Below is an interactive data table summarizing the binding affinities of selected 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives for the CB2 receptor, which provides insights into the potential of the broader class of related heterocyclic compounds.

Serotonin Receptor (5-HT3) Antagonism Mechanisms at the Molecular Level

The 5-HT3 receptor, a ligand-gated ion channel, is another important target for derivatives of this compound. These compounds have been investigated as 5-HT3 receptor antagonists, which are clinically used to manage nausea and vomiting, particularly those induced by chemotherapy. nih.gov

The antagonism at the 5-HT3 receptor is understood through a pharmacophore model that defines the essential structural features for high-affinity binding. nih.govnih.gov Key elements of this model include a hydrogen bond acceptor located at an optimal distance (approximately 5 Å) from a basic nitrogen atom. nih.gov The binding site itself is located at the interface of two adjacent subunits of the pentameric receptor and is formed by six loops (A-F) from these subunits. nih.gov

Structure-activity relationship (SAR) studies on related quinoline (B57606) derivatives have revealed that modifications to the core structure significantly impact binding affinity. For example, the presence and position of substituents, such as a chloro group, can either increase or decrease affinity depending on the other groups present on the molecule. nih.gov These insights into the molecular requirements for 5-HT3 receptor antagonism are instrumental in the design of potent and selective antagonists based on the this compound framework.

The following interactive data table presents the 5-HT3A receptor affinity for a series of quinoline and isoquinoline (B145761) derivatives, illustrating the structure-activity relationships.

Human Neutrophil Elastase Inhibition Pathways and Enzymatic Assays

Human neutrophil elastase (HNE), a serine protease involved in inflammatory processes, is a key target for cinnoline (B1195905) derivatives. nih.govnih.gov The proteolytic activity of HNE is implicated in the pathology of various inflammatory diseases, making its inhibition a promising therapeutic strategy. nih.govtandfonline.com Cinnoline-based compounds have been developed as effective HNE inhibitors. nih.gov

Enzymatic assays have been crucial in characterizing the inhibitory mechanism of these compounds. Kinetic analyses have revealed that cinnoline derivatives act as reversible competitive inhibitors of HNE. nih.govnih.govresearchgate.net This mode of inhibition indicates that the compounds bind to the active site of the enzyme, competing with the natural substrate. The most potent of these inhibitors exhibit IC50 values in the nanomolar range, coupled with good chemical stability in aqueous solutions. nih.gov

Molecular docking studies have provided a more detailed picture of the binding interactions. These studies suggest two main modes of interaction depending on the specific derivative:

Molecules with a cinnolin-4(1H)-one scaffold are positioned in the HNE binding site such that the amido moiety is attacked by the hydroxyl group of the catalytic serine residue (Ser195). nih.govnih.gov

For cinnoline derivatives containing an ester function at the C-4 position, this ester group becomes the point of attack for Ser195. nih.govnih.gov

These findings from enzymatic assays and molecular modeling provide a clear pathway for the rational design of novel and potent HNE inhibitors based on the cinnoline scaffold.

The interactive data table below shows the HNE inhibitory activity and chemical stability of selected cinnoline derivatives.

Signal Transducer and Activator of Transcription 3 (STAT3) Targeting Mechanisms

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation and survival. nih.govscilit.com The dysregulation of the STAT3 signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. nih.govmdpi.com

While direct evidence for this compound derivatives as STAT3 inhibitors is still emerging, research on the closely related 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters has identified this scaffold as a potential inhibitor of the STAT3 pathway. nih.govnih.gov A high-throughput screening campaign identified a 7-cyano analogue of this quinoline series that inhibited STAT3-Y705 phosphorylation with high potency. nih.gov This inhibition of STAT3 phosphorylation prevents its dimerization and subsequent translocation to the nucleus to activate the transcription of target genes. nih.gov

Further studies on quinoxaline-isoselenourea derivatives have shown that these compounds can reduce the protein levels of both STAT3 and its phosphorylated form, leading to a decrease in the expression of STAT3-regulated genes like survivin and c-myc. mdpi.com Docking studies with these compounds suggest a favorable binding interaction with the SH2 domain of STAT3, which is crucial for its dimerization. mdpi.com Given the structural similarities, it is plausible that this compound derivatives could be designed to target the STAT3 pathway through similar mechanisms, offering a promising avenue for the development of novel anticancer agents.

The following interactive data table displays the STAT3 inhibitory activity of selected 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters.

General Enzyme Modulation and Inhibition Profiles of Derivative Classes

Beyond the specific targets detailed above, derivatives of this compound have shown a broader profile of enzyme modulation. This versatility underscores the potential of the cinnoline scaffold in medicinal chemistry.

One notable area of investigation is the inhibition of phosphoinositide 3-kinases (PI3Ks). A series of cinnoline derivatives were developed as PI3K inhibitors, with many compounds demonstrating nanomolar inhibitory activities against these enzymes. nih.gov The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. Therefore, the development of cinnoline-based PI3K inhibitors represents a significant step towards new anticancer therapies. nih.gov

Additionally, various cinnoline derivatives have been evaluated for their anti-inflammatory properties, which are often linked to enzyme inhibition. pnrjournal.com For example, pyrazolo[4,3-c]cinnoline derivatives have shown anti-inflammatory activity, which could be attributed to the inhibition of enzymes involved in the inflammatory cascade. pnrjournal.com The ability of these compounds to modulate multiple enzyme systems highlights the rich pharmacology of the this compound core structure and its derivatives.

Biophysical Characterization of Ligand-Protein Binding (In Vitro Studies)

The characterization of the binding between small molecule ligands and their protein targets is fundamental to understanding their mechanism of action. For this compound derivatives, a variety of in vitro biophysical and biochemical techniques have been employed to elucidate these interactions.

Radioligand binding assays are a common method used to determine the affinity of a compound for a specific receptor. In the context of CB2 receptor ligands, these assays have been used to measure the Ki values of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, providing a quantitative measure of their binding affinity. ucl.ac.be Similarly, for 5-HT3 receptor antagonists, radioligand displacement assays using tritiated granisetron (B54018) have been employed to screen for and characterize the affinity of new compounds. nih.gov

Functional assays, such as the [35S]-GTPγS binding assay, provide information on the functional consequences of ligand binding. This assay has been used to demonstrate that certain 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives act as agonists at the CB2 receptor. ucl.ac.be

Molecular modeling and docking studies offer a computational approach to visualize and understand ligand-protein interactions at the atomic level. These in silico methods have been instrumental in proposing binding modes for cinnoline derivatives with HNE and for related quinoline compounds with the CB2 receptor. nih.govnih.gov

While direct structural data from techniques like X-ray crystallography or NMR spectroscopy for a complex of a this compound derivative and its target protein are not yet widely available, the existing biophysical and in vitro data provide a strong foundation for the continued development and optimization of this important class of compounds. The use of X-ray crystallography has been demonstrated for related quinoline derivatives, confirming the structures of the synthesized compounds and providing a basis for understanding their three-dimensional arrangement. researchgate.net

Mechanistic Studies on Intracellular Signaling Pathways Modulated by this compound Derivatives (In Vitro Cellular Models)

While direct and extensive research specifically on the modulation of intracellular signaling pathways by this compound derivatives is still an emerging field, studies on structurally related compounds, particularly quinoline analogs, have provided valuable insights into potential mechanisms of action. These studies suggest that the core scaffold of these compounds is a viable starting point for the development of inhibitors of key signaling pathways implicated in various diseases.

One of the most pertinent examples comes from the study of 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester, a close structural analog of the cinnoline derivative . This quinoline derivative was identified as a potential inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway through a high-throughput screening campaign. nih.gov The JAK-STAT3 pathway is crucial for regulating genes involved in cell proliferation, and its dysregulation is a hallmark of many cancers.

Further optimization of this initial hit led to the development of a 7-cyano analogue that demonstrated significant inhibitory activity against STAT3 phosphorylation at the tyrosine 705 residue (Y705) with an EC50 of 170 nM in U266 multiple myeloma cells. nih.gov This inhibition of STAT3 phosphorylation is a key event, as it prevents the dimerization, nuclear translocation, and DNA binding of STAT3, thereby blocking the transcription of its target genes. The study also revealed that this compound could inhibit cytokine-induced activation of Janus Kinase (JAK), an upstream regulator of STAT3. nih.gov However, it is noteworthy that the compound did not affect the phosphorylation of STAT5 activated by the BCR-ABL oncoprotein in K562 cells, suggesting a degree of selectivity in its action. nih.gov

These findings in the quinoline series strongly suggest that derivatives of this compound may also exert their biological effects by targeting critical nodes within intracellular signaling cascades. The nitrogen atom at the 2-position of the cinnoline ring, in place of the CH group in the quinoline ring, could influence the compound's electronic properties and hydrogen bonding capacity, potentially altering its binding affinity and specificity for protein kinases and other cellular targets.

While the STAT3 pathway is a promising area of investigation, the broader class of cinnoline derivatives has been associated with the inhibition of other key signaling molecules. For instance, certain 4-aminocinnoline-3-carboxamide (B1596795) derivatives, which differ at the 4-position, have been identified as potent and selective agonists of the benzodiazepine (B76468) receptor, indicating an interaction with the GABAA receptor complex and modulation of inhibitory neurotransmission. researchgate.net Other cinnoline derivatives have been reported to inhibit Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling, and phosphodiesterase 4 (PDE4) and phosphodiesterase 10A (PDE10A), enzymes that regulate the levels of the second messenger cyclic AMP (cAMP). researchgate.net

These examples, while not directly involving this compound, highlight the potential for this scaffold to be adapted to target a variety of signaling pathways. Future in vitro studies using cellular models relevant to cancer, inflammation, and neurological disorders are necessary to elucidate the specific intracellular signaling pathways modulated by this compound derivatives.

Table 1: In Vitro Activity of a 4-Oxo-Quinolone-3-Carboxylic Acid Derivative on the STAT3 Pathway

CompoundCell LineAssayTargetActivity (EC₅₀)Citation
7-cyano-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl esterU266STAT3-Y705 Phosphorylation InhibitionSTAT3170 nM nih.gov

Comparative Analysis of Molecular Recognition and Specificity Across Different Target Classes

The molecular recognition and specificity of this compound derivatives are dictated by the arrangement of functional groups around the core heterocyclic structure. While comprehensive comparative studies across different target classes for this specific scaffold are limited, analysis of related cinnoline and quinoline derivatives provides a framework for understanding their potential interactions.

The cinnoline scaffold itself is a versatile building block that has been utilized to design inhibitors for a range of protein targets. The ability of cinnoline derivatives to interact with diverse targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in second messenger signaling underscores the adaptability of this chemical framework. researchgate.net

For instance, the development of cinnoline-based inhibitors for phosphodiesterase 10A (PDE10A) highlights the importance of specific substitutions on the cinnoline ring for achieving high affinity and selectivity. researchgate.net Similarly, 4-aminocinnoline-3-carboxamide derivatives have been optimized to act as selective agonists for the benzodiazepine receptor, demonstrating that modifications at the 3- and 4-positions of the cinnoline ring can dramatically alter target specificity. researchgate.net

In the context of kinase inhibition, the 4-oxo-quinoline-3-carboxylic acid scaffold has been shown to be a "privileged structure" in medicinal chemistry. mdpi.com For example, derivatives of this scaffold have been developed as inhibitors of protein kinase CK2. researchgate.net The carboxylic acid group at the 3-position is often crucial for interaction with the target protein, typically forming key hydrogen bonds within the ATP-binding site. The 4-oxo group also participates in hydrogen bonding, while the aromatic rings can engage in π-π stacking and hydrophobic interactions.

A comparative look at the broader family of cinnoline derivatives reveals a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects, which arise from interactions with various molecular receptors and enzymes. researchgate.netresearchgate.net For example, certain 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activity, with some compounds showing improved efficacy over the established drug cinoxacin. This activity is generally attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.

In contrast, other studies have reported that certain 4-oxocinnoline-3-carboxylic acids exhibit pollen suppressant and herbicidal activities, indicating an entirely different set of molecular targets in plants. researchgate.netresearchgate.net Furthermore, derivatives of glycine (B1666218) amides of 4-hydroxycinnoline-3-carboxylic acid have been investigated for their antifibrotic activity, which was attributed to the in vitro inhibition of enzymes involved in the formation or maturation of connective tissue fibers.

The diverse range of targets for the broader cinnoline and 4-oxo-quinoline-3-carboxylic acid classes suggests that the specificity of any given derivative is highly dependent on the nature and position of its substituents. A systematic comparative analysis of a library of this compound derivatives against a panel of different target classes would be invaluable for mapping their selectivity profiles and guiding the development of compounds with desired therapeutic actions.

Table 2: Diverse Biological Targets of Cinnoline and Related Quinolone Derivatives

Compound ClassDerivative ExampleTarget/ActivityCitation
4-Oxo-quinoline-3-carboxylic acid7-cyano-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl esterSTAT3 Pathway Inhibition nih.gov
4-Aminocinnoline-3-carboxamide-Benzodiazepine Receptor Agonist researchgate.net
Cinnoline Derivative-Bruton's Tyrosine Kinase (BTK) Inhibition researchgate.net
Cinnoline Derivative-Phosphodiesterase 4 (PDE4) Inhibition researchgate.net
Cinnoline Derivative-Phosphodiesterase 10A (PDE10A) Inhibition researchgate.net
4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid5-Substituted derivativesAntibacterial (vs. Staphylococcus aureus)
4-Oxocinnoline-3-carboxylic acid-Pollen Suppressant/Herbicidal researchgate.netresearchgate.net
4-Hydroxycinnoline-3-carboxylic acidGlycine amide derivativesAntifibrotic
3-Quinolone carboxylic acidTetrazolo-quinoline-4-carboxylic acid derivativesProtein Kinase CK2 Inhibition researchgate.net

Advanced Applications and Methodological Development in Chemical Science

4-oxo-3H-cinnoline-3-carboxylic acid as a Versatile Chemical Scaffold in Contemporary Organic Synthesis

The this compound core is a privileged heterocyclic system that has garnered significant attention in organic synthesis. pnrjournal.com Its rigid, bicyclic structure and multiple functionalization points—the carboxylic acid at C3, the keto group at C4, the reactive N1 position, and the benzene (B151609) ring—make it an exceptionally versatile scaffold for the generation of diverse molecular architectures. pnrjournal.comnih.gov Synthetic chemists have exploited this reactivity to build extensive libraries of derivatives with a wide range of potential applications. nih.gov

The carboxylic acid moiety is a key handle for derivatization, readily undergoing esterification and amidation reactions. Condensation of 4-amino-3-cinnolinecarboxylic acids with various amines, for example, yields the corresponding 4-amino-3-cinnolinecarboxamides. nih.govcncb.ac.cn Furthermore, the N1 position of the dihydrocinnoline (B15445986) ring can be alkylated or arylated, a strategy often employed in medicinal chemistry to modulate the molecule's steric and electronic properties. nih.govresearchgate.net For instance, a series of 1,4-dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acid derivatives were synthesized and patented as potential herbicides. researchgate.net

The reactivity of the core also allows for more complex transformations. The carboxylic acid group can be removed via decarboxylation to yield the corresponding 4-aminocinnolines. nih.gov Conversely, alkaline hydrolysis of 4-amino-3-cinnolinecarboxylic acids can produce 4-oxo-3-cinnolinecarboxylic acids. nih.gov These fundamental transformations highlight the scaffold's utility in accessing a variety of related cinnoline (B1195905) systems. The combination of these reactive sites allows for the systematic construction of new chemical entities with tailored properties. nih.gov

Contributions to the Development of Novel Synthetic Methodologies for Related Heterocycles

Research into the synthesis of this compound and its analogues has significantly contributed to the broader field of heterocyclic chemistry. The challenges associated with constructing the cinnoline nucleus have spurred the development of novel synthetic strategies. researchgate.net Historically, the Richter cinnoline synthesis represented an early method, involving the cyclization of an alkyne derived from an o-arenediazonium salt. wikipedia.org However, this method has been largely superseded by more efficient and versatile approaches. researchgate.net

Modern methodologies often focus on the cyclization of arylhydrazones and arylhydrazines. researchgate.net A significant advancement involves a novel process for preparing 5-substituted 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acids. This route utilizes the reaction of a dichlorobenzoyl compound with a ketocarboxylate to form a trione (B1666649) intermediate, which can then be converted to the target cinnoline structure. google.com This represents a new synthetic pathway to access specifically substituted cinnolines that are valuable as chemical pollen suppressants. google.com

Furthermore, innovative strategies have been developed for creating condensed heterocyclic systems built upon the cinnoline framework. For example, 4-amino-3-cinnolinecarboxylic acids have been successfully converted into pyrimido[5,4-c]cinnolines through two distinct synthetic routes. nih.gov Another novel strategy involves the base-catalyzed cyclization of 3-amino-5-hydroxy-4-(2-nitroaryl)pyrazoles to afford pyrazolo[3,4-c]cinnoline derivatives, which serve as precursors to previously inaccessible cinnoline-4-carboxylic acid 1-N-oxides. rsc.org These methodological advancements not only provide access to new cinnoline derivatives but also expand the toolkit available to synthetic chemists for constructing complex nitrogen-containing heterocycles. researchgate.net

Role in Lead Compound Optimization Strategies within Chemical Biology

The this compound scaffold is a cornerstone in medicinal chemistry, particularly in the optimization of lead compounds for drug discovery. nih.govnih.gov Its derivatives have been investigated for a vast array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. ijper.orgwisdomlib.org The process of lead optimization heavily relies on establishing a clear Structure-Activity Relationship (SAR), where systematic modifications to the lead molecule are made to enhance potency and selectivity while improving pharmacokinetic properties. pnrjournal.com The cinnoline scaffold is ideally suited for such studies due to its multiple, chemically distinct modification sites. nih.gov

A prominent example is the development of potent c-Met kinase inhibitors, a target in cancer therapy. nih.gov A series of novel compounds were designed featuring a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety linked to a 4-(2-fluorophenoxy)quinoline core. nih.gov SAR studies revealed that substitutions on the phenyl group at the N1 position of the cinnoline ring were critical for antitumor activity. Specifically, compounds with a 2-chloro or 2-trifluoromethyl phenyl group exhibited significantly enhanced potency. nih.gov One compound from this series, which incorporates a 2-(trifluoromethyl)phenyl group at the N1 position, emerged as a highly potent inhibitor with a c-Met IC50 value of 0.59 nM. nih.gov

This demonstrates how the 4-oxo-cinnoline-3-carboxylic acid framework can be systematically modified to fine-tune biological activity. The carboxamide linkage allows for the exploration of different linker and target-binding domains, while the N1 and benzene ring positions offer sites for optimizing properties like solubility, metabolic stability, and target engagement. nih.gov

Table 1: Structure-Activity Relationship of 4-oxo-1,4-dihydrocinnoline-3-carboxamide Derivatives as c-Met Kinase Inhibitors Data sourced from a study on novel c-Met kinase inhibitors. nih.gov

Compound IDN1-substituent on Cinnoline Ringc-Met IC50 (nM)
33 2-(trifluoromethyl)phenyl0.59
Reference Compound Phenyl>1000
Analog A 2-chlorophenyl1.2
Analog B 4-chlorophenyl25.6
Analog C 2-fluorophenyl3.8

Exploration of this compound Derivatives in Advanced Materials Science (e.g., Luminescent Materials, Nonlinear Optics)

Beyond biological applications, derivatives of the cinnoline scaffold are being explored for their potential in advanced materials science. researchgate.net The electronic properties of conjugated organic molecules, particularly those with donor-acceptor character, can give rise to interesting optical phenomena. nih.gov Organic materials are increasingly investigated for applications in optoelectronics due to advantages like structural tailorability and potentially large nonlinear optical (NLO) responses. jhuapl.edubohrium.com

Research has indicated that certain cinnoline derivatives possess properties relevant to this field. For example, luminescence was observed in pyrrolo[1,2-b]cinnolines, with one derivative exhibiting a relative quantum yield as high as 90%. researchgate.net While not a direct derivative of this compound, this finding highlights the intrinsic potential of the broader cinnoline family as functional fluorophores. The development of fluorescent materials is crucial for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).

Furthermore, the possibility of using aryl-substituted cinnolines as materials for nonlinear optics has been demonstrated. researchgate.net NLO materials interact with intense laser light to produce new frequencies, a property essential for technologies like optical switching and frequency conversion. jhuapl.edu The NLO response in organic molecules often arises from intramolecular charge transfer between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. nih.gov The cinnoline nucleus can be functionalized with appropriate donor and acceptor substituents to engineer molecules with significant NLO properties, making it a promising scaffold for the rational design of new optical materials. researchgate.net

Integration of this compound Derivatives into Chemical Probes and Tools for Biological Research

The development of chemical probes, particularly fluorescent probes, is essential for visualizing and understanding complex biological processes in real-time. nih.gov These tools are designed to interact with a specific analyte or enzyme, resulting in a measurable change in their optical properties, such as a "turn-on" fluorescence signal. rsc.org The design of such probes often relies on a versatile fluorescent scaffold that can be easily modified with a recognition element and a reaction trigger. nih.gov

While specific examples of this compound being used as the core of a fluorescent probe are not extensively documented, related heterocyclic systems demonstrate the principle and potential. For instance, a series of 4-oxo-4H-quinolizine-3-carboxylic acids have been synthesized and shown to act as selective, ratioable fluorescent indicators for magnesium ions (Mg2+). nih.gov These probes exhibit a strong fluorescent response upon complexation with Mg2+, an ion that is notoriously difficult to measure selectively. nih.gov

Given that the cinnoline core is a known fluorophore in some contexts researchgate.net and possesses versatile handles for chemical modification similar to the quinolizine and quinolone systems, the this compound scaffold represents a promising platform for the future development of novel chemical probes. By attaching specific recognition moieties to the cinnoline backbone, it is conceivable to design probes that can detect various biomolecules, enzymes, or metal ions. researchgate.net The inherent fluorescence of the core could be modulated (quenched and then restored) by a biological event, providing a "turn-on" signal for high-contrast imaging and sensing applications in biological research. rsc.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.